

GSK3368715: A Technical Guide to its Target Proteins and Cellular Pathways

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Compound of Interest

Compound Name: GSK3368715

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Introduction

GSK3368715, also known as EPZ019997, is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, a post-translational modification critical for regulating numerous cellular processes.[2][3] Dysregulation of Type I PRMT activity, particularly PRMT1, is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[2][3][4] **GSK3368715** functions as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the enzyme-substrate complex.[2][5] This guide provides a comprehensive technical overview of **GSK3368715**, detailing its target proteins, impact on cellular pathways, and associated experimental methodologies.

Core Target Proteins and Inhibitory Activity

The primary molecular targets of **GSK3368715** are the Type I PRMTs, which are responsible for the asymmetric dimethylation of arginine residues.[2] The inhibitory profile of **GSK3368715** has been characterized against a panel of PRMT enzymes, demonstrating high potency for several Type I members.

Quantitative Inhibitory Activity of GSK3368715

The inhibitory activity of **GSK3368715** has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) and apparent inhibition constant (Ki app) values against key Type I PRMTs are summarized below.

Target PRMT	IC50 (nM)
PRMT1	3.1[5]
PRMT3	48[5]
PRMT4 (CARM1)	1148[5]
PRMT6	5.7[5]
PRMT8	1.7[5]

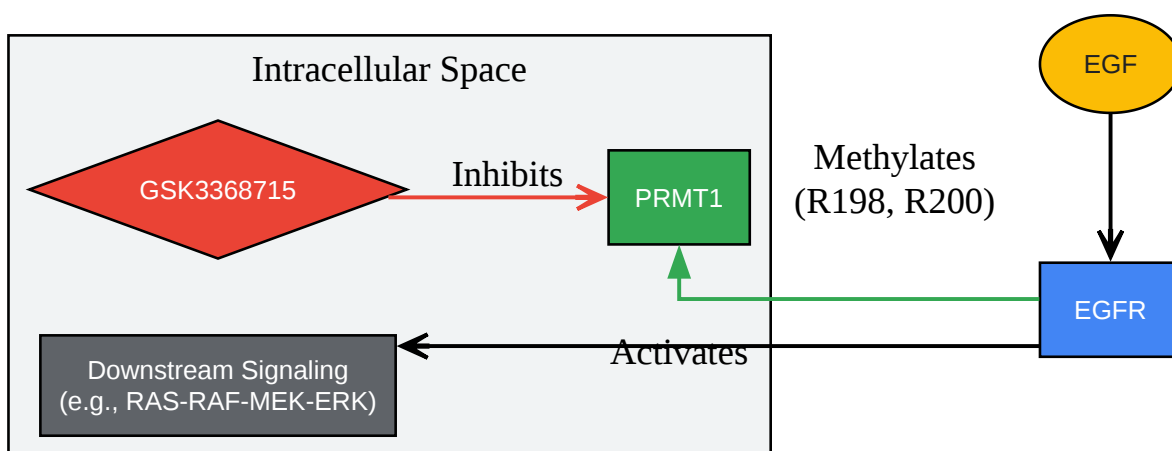
Target PRMT	Ki app (nM)
PRMT1	1.5[1]
PRMT8	81[1]

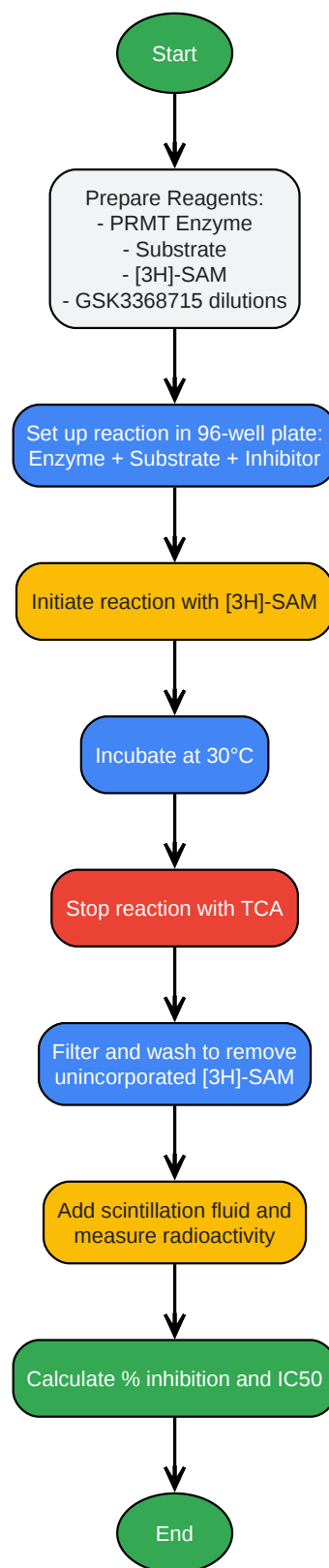
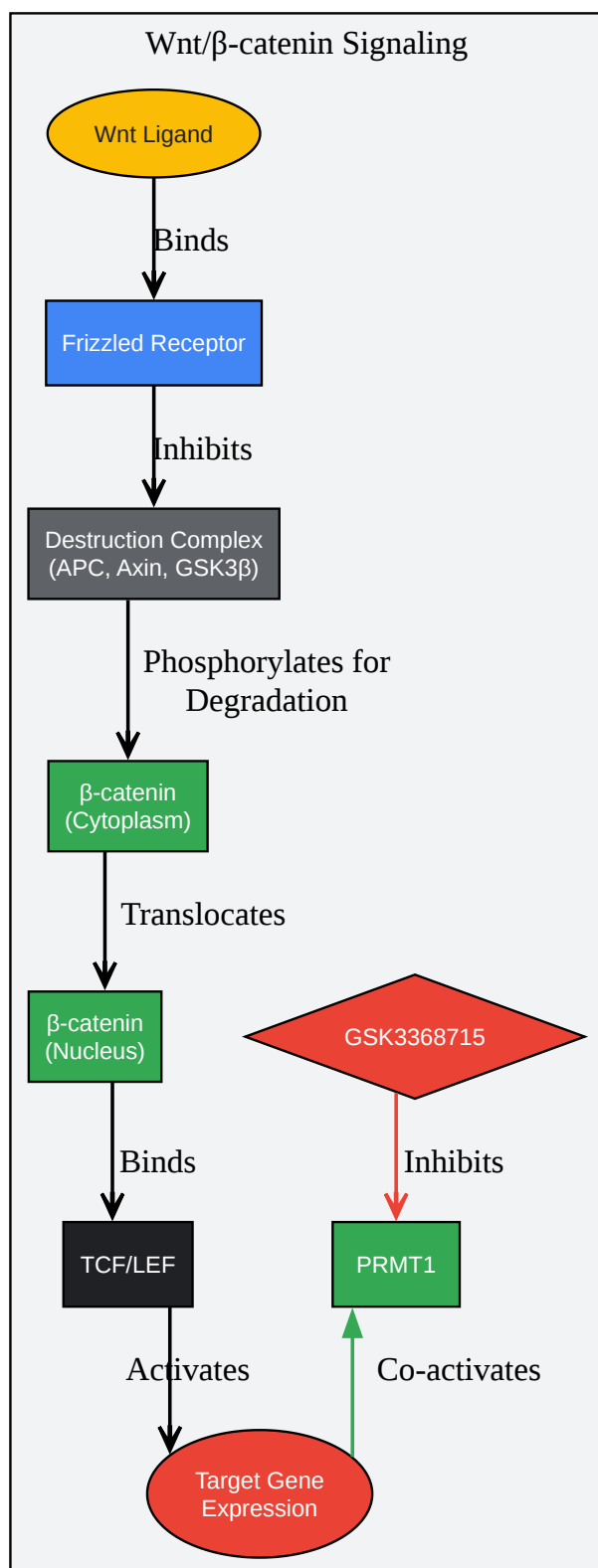
Key Cellular Pathways Modulated by GSK3368715

Inhibition of Type I PRMTs by **GSK3368715** leads to the modulation of several critical downstream signaling pathways that are frequently dysregulated in cancer. The primary consequences of PRMT1 inhibition include effects on the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways, as well as broader impacts on RNA metabolism and the DNA damage response.[2]

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

PRMT1 has been shown to regulate the EGFR signaling pathway through the methylation of the EGFR extracellular domain at arginines 198 and 200.[6] This methylation enhances the binding of EGF to its receptor, promoting receptor dimerization and subsequent activation of downstream signaling cascades.[6] By inhibiting PRMT1, **GSK3368715** can attenuate EGFR signaling, which is a key driver of cell proliferation and survival in many cancers.[6][7]





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